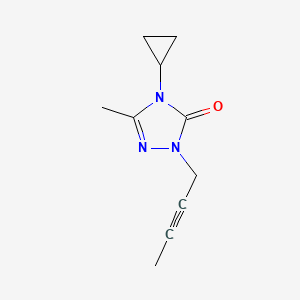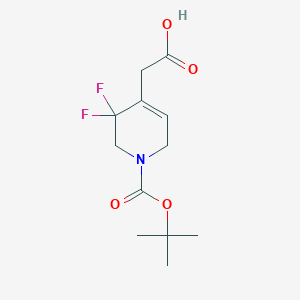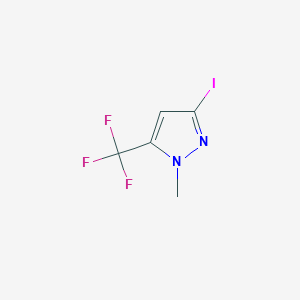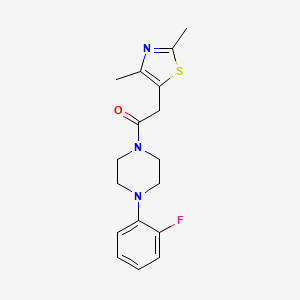
1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as BCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCT is a triazole derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Structural Characterization and Supramolecular Chemistry
The study of crystal and molecular structures of triazole derivatives has revealed significant insights into the geometrical and supramolecular aspects of related compounds. For instance, derivatives like 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole exhibit delocalization of π-electron density within the triazole ring, indicating the potential for diverse chemical reactivity and interactions. These compounds associate in the solid state via hydrogen bonding and other interactions to form supramolecular chains, which have implications for material science and nanotechnology (Boechat et al., 2010).
Synthesis and Reactivity
The synthesis and characterization of triazole derivatives through methods like click chemistry demonstrate their versatility and reactivity. Such studies not only contribute to understanding the structural properties of these compounds but also explore their potential in generating new materials and molecules with unique properties. For example, the one-pot synthesis and spectral analyses of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles highlight the efficiency of click chemistry in producing compounds with potential for further biological and industrial applications (Ahmed et al., 2016).
Potential Biological and Antioxidant Activities
Some derivatives of 1,2,4-triazol-5-one have been synthesized and analyzed for their in vitro antioxidant activities. These studies are crucial in evaluating the potential health and pharmaceutical applications of these compounds. The comparison of antioxidant activities to standard antioxidants provides a basis for further research into their use as therapeutic agents (Yüksek et al., 2015).
Catalytic Properties
Research into the catalytic properties of related complexes, such as those involving ruthenium(II)−N-heterocyclic carbene complexes, has opened new avenues for their application in hydrogenation processes and the modification of lipid membranes. These studies are pivotal for the development of novel catalysts that can operate under mild conditions and in aqueous solutions, offering sustainable alternatives for various chemical transformations (Csabai & Joó, 2004).
properties
IUPAC Name |
2-but-2-ynyl-4-cyclopropyl-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-4-7-12-10(14)13(8(2)11-12)9-5-6-9/h9H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUQUXNVOCYCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)N(C(=N1)C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2701260.png)



![2-(benzo[d]thiazol-2-ylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2701267.png)



![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2701272.png)
![3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B2701273.png)

![N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2701278.png)